4-Methyl-2-pentanone-1,1,1,3,3-d5
4-Methyl-2-pentanone-1,1,1,3,3-d5
4-Methyl-2-pentanone-d5 is the isotope labelled analog of 4-Methyl-3-pentanone, a reactant used to synthesize 2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione.
Brand Name:
Vulcanchem
CAS No.:
4840-81-7
VCID:
VC21137118
InChI:
InChI=1S/C6H12O/c1-5(2)4-6(3)7/h5H,4H2,1-3H3/i3D3,4D2
SMILES:
CC(C)CC(=O)C
Molecular Formula:
C₆H₇D₅O
Molecular Weight:
105.19 g/mol
4-Methyl-2-pentanone-1,1,1,3,3-d5
CAS No.: 4840-81-7
Cat. No.: VC21137118
Molecular Formula: C₆H₇D₅O
Molecular Weight: 105.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Methyl-2-pentanone-d5 is the isotope labelled analog of 4-Methyl-3-pentanone, a reactant used to synthesize 2-(1-Hydroxy-3-methylbutylidene)-1H-indene-1,3(2H)-dione. |
|---|---|
| CAS No. | 4840-81-7 |
| Molecular Formula | C₆H₇D₅O |
| Molecular Weight | 105.19 g/mol |
| IUPAC Name | 1,1,1,3,3-pentadeuterio-4-methylpentan-2-one |
| Standard InChI | InChI=1S/C6H12O/c1-5(2)4-6(3)7/h5H,4H2,1-3H3/i3D3,4D2 |
| Standard InChI Key | NTIZESTWPVYFNL-IKISXXDZSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(=O)C([2H])([2H])C(C)C |
| SMILES | CC(C)CC(=O)C |
| Canonical SMILES | CC(C)CC(=O)C |
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